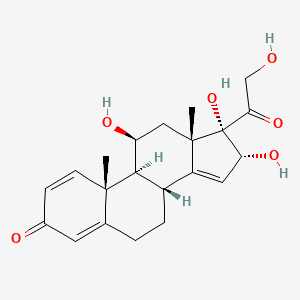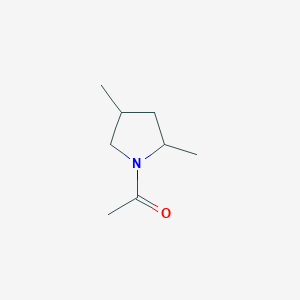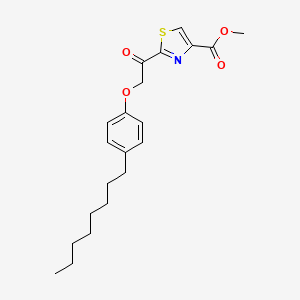
Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate is a synthetic compound known for its potent inhibitory effects on Group IVA cytosolic phospholipase A2 (GIVA cPLA2). This enzyme is a key provider of pro-inflammatory mediators in various tissues, making the compound a promising candidate for anti-inflammatory applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate involves the reaction of 4-octylphenol with chloroacetic acid to form 2-(4-octylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which subsequently reacts with thiazole-4-carboxylic acid methyl ester under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The thiazole ring and phenoxy group can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the thiazole or phenoxy moieties .
Scientific Research Applications
Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting GIVA cPLA2, which is involved in inflammatory processes.
Mechanism of Action
The compound exerts its effects by inhibiting GIVA cPLA2, an enzyme responsible for the release of arachidonic acid from membrane phospholipids. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. The molecular targets include the active site of GIVA cPLA2, where the compound binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-4-methylthiazole: Known for its flavor and fragrance properties.
2-Methylthiazole-4-carboxylic acid: Used in various chemical syntheses.
Thiazole derivatives: Include compounds like sulfathiazole (antimicrobial) and ritonavir (antiretroviral).
Uniqueness
Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate stands out due to its potent inhibitory effect on GIVA cPLA2, making it a valuable candidate for anti-inflammatory research and potential therapeutic applications .
Properties
Molecular Formula |
C21H27NO4S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
methyl 2-[2-(4-octylphenoxy)acetyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H27NO4S/c1-3-4-5-6-7-8-9-16-10-12-17(13-11-16)26-14-19(23)20-22-18(15-27-20)21(24)25-2/h10-13,15H,3-9,14H2,1-2H3 |
InChI Key |
OUBSYDDAZYCDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCC(=O)C2=NC(=CS2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


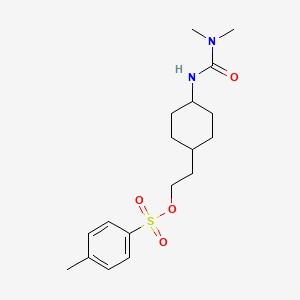

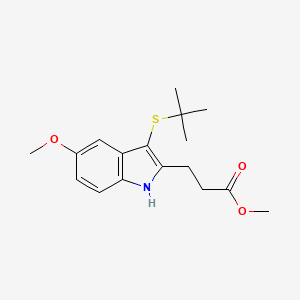
![sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione](/img/structure/B13436923.png)
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide-d5](/img/structure/B13436925.png)
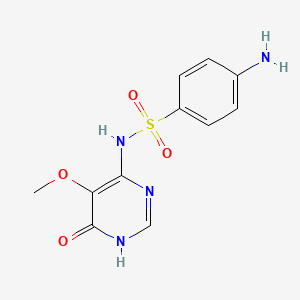
![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)
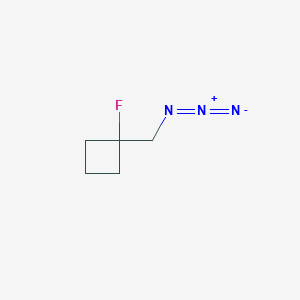

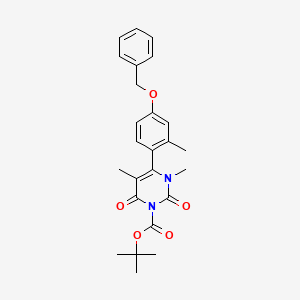
![2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate](/img/structure/B13436946.png)
